BiP inducer X

説明

特性

IUPAC Name |

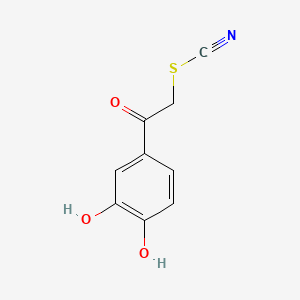

[2-(3,4-dihydroxyphenyl)-2-oxoethyl] thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c10-5-14-4-9(13)6-1-2-7(11)8(12)3-6/h1-3,11-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFLBLCWKKQKDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CSC#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586532 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101714-41-4 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-2-oxoethyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyanosulfanyl)-1-(3,4-dihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

BiP Inducer X: A Technical Guide to its Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: BiP inducer X (BIX) is a small molecule compound identified as a selective and effective inhibitor of Endoplasmic Reticulum (ER) stress.[1] It functions by preferentially inducing the expression of the 78 kDa glucose-regulated protein (GRP78), also known as the Binding immunoglobulin Protein (BiP).[2] The primary mechanism of action involves the activation of the Activating Transcription Factor 6 (ATF6) pathway of the Unfolded Protein Response (UPR), which in turn drives the transcription of the BiP gene via ER Stress Response Elements (ERSEs).[2][3] By upregulating this critical ER chaperone, BIX enhances the cell's protein-folding capacity, thereby mitigating ER stress and protecting against stress-induced apoptosis.[2][4] This protective effect has been demonstrated in various models, including neuronal cells, retinal cells, and in vivo models of cerebral ischemia and diabetic cardiomyopathy, highlighting its therapeutic potential.[5][6][7]

Introduction: The Unfolded Protein Response (UPR)

The Endoplasmic Reticulum (ER) is a critical organelle for the synthesis, folding, and modification of secretory and transmembrane proteins. Perturbations that disrupt the ER's protein-folding capacity lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[2] To restore homeostasis, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR).[8][9]

The UPR is orchestrated by three ER-resident sensor proteins:

-

IRE1α (Inositol-requiring enzyme 1α)

-

PERK (PKR-like ER kinase)

-

ATF6 (Activating transcription factor 6)

Under normal conditions, these sensors are kept inactive through their association with the ER chaperone BiP.[9] Upon accumulation of unfolded proteins, BiP preferentially binds to these substrates, causing its dissociation from the UPR sensors and leading to their activation.[10][11] This initiates downstream signaling to reduce the protein load, increase folding capacity, and, if the stress is irremediable, trigger apoptosis.[12]

Core Mechanism of Action of this compound (BIX)

BIX acts as a cytoprotective agent by selectively upregulating BiP, thereby bolstering the cell's ER folding machinery without inducing a full-blown, potentially pro-apoptotic UPR.[3] Its mechanism is primarily centered on the specific activation of the ATF6 signaling pathway.

The induction of BiP by BIX is mediated by the activation of ER Stress Response Elements (ERSEs) found upstream of the BiP gene.[1][2] Studies using knockout mouse embryonic fibroblasts (MEFs) have confirmed that this induction is dependent on ATF6, but not on IRE1α or PERK.[3] While one study noted a modest activation of the IRE1 pathway, the consensus points to the ATF6 pathway as the dominant mechanism.[3][13]

The sequence of events is as follows:

-

ATF6 Activation: BIX treatment leads to the activation and translocation of ATF6 from the ER to the Golgi apparatus.

-

Proteolytic Cleavage: In the Golgi, ATF6 is cleaved by Site-1 and Site-2 proteases (S1P/S2P) to release its active cytosolic basic leucine zipper (bZIP) domain.

-

Nuclear Translocation: The active ATF6 fragment translocates to the nucleus.

-

Transcriptional Induction: ATF6 binds to ERSE motifs in the promoter region of ER chaperone genes, most notably HSPA5 (the gene encoding BiP), strongly inducing its transcription.[3]

-

Alleviation of ER Stress: The resulting increase in BiP protein levels enhances the ER's folding capacity, reduces the load of unfolded proteins, and suppresses ER stress-induced apoptosis by inhibiting the expression of pro-apoptotic factors like C/EBP homologous protein (CHOP) and the activation of caspases 3, 4, and 7.[1][5][14]

Quantitative Data Summary

The efficacy of BIX has been quantified across various in vitro and in vivo experimental systems.

Table 1: Summary of In Vitro Efficacy of BIX

| Cell Line | BIX Concentration | Duration | Key Outcome | Reference(s) |

|---|---|---|---|---|

| SK-N-SH (Neuroblastoma) | 5 µM | 12 hours | Increased BiP protein levels. | [1][15] |

| SK-N-SH (Neuroblastoma) | 5 µM (pretreatment) | 12 hours | Inhibited ER stress-induced cell death and caspase 3/7/4 activation. | [1][15] |

| RGC-5 (Retinal Ganglion) | 1-5 µM | Not Specified | Time- and concentration-dependent increase in BiP mRNA. | [5] |

| RGC-5 (Retinal Ganglion) | 5 µM | Not Specified | Significantly reduced tunicamycin-induced CHOP protein expression. | [5] |

| rCHO (Ovary) | 50 µM | Not Specified | Increased BiP, calnexin, GRP94 expression; reduced CHOP and cleaved caspase-3. | [14] |

| HEK293T | 10 µM | 24 hours | Increased total and surface protein levels of GABAA receptor variants. |[13] |

Table 2: Summary of In Vivo Efficacy of BIX

| Animal Model | BIX Dosage | Administration | Key Outcome | Reference(s) |

|---|---|---|---|---|

| Mice (ddY) | 20 µg (2 µl) | Intracerebroventricular | Significantly increased BiP protein levels after 24 hours. | [1][15] |

| Mice (Cerebral Ischemia) | 20 µg | Intracerebroventricular | Reduced infarct area and suppressed ER stress-induced apoptosis. | [2][6] |

| Mice (Retinal Damage) | 5 nmol | Intravitreal Injection | Significantly induced BiP protein and reduced retinal cell death. | [5] |

| Rats (Diabetic) | Not Specified | Not Specified | Suppressed activation of ER stress markers and cleavage of procaspase-3. | [7] |

| Gerbils (Ischemia) | Not Specified | Not Specified | Prevented neuronal death in the hippocampus. |[4][6] |

Key Experimental Protocols

The following protocols are generalized methodologies for assessing the mechanism and efficacy of BIX.

Luciferase Reporter Assay for ERSE Activity

This assay is critical for demonstrating that BIX acts through the ERSE promoter elements, which are hallmarks of the ATF6 pathway.

-

Plasmid Construction: Clone the BiP promoter region containing ERSEs (e.g., -132 bp) into a pGL3-basic luciferase reporter vector. Create a mutant construct where the ERSE motifs are mutated as a negative control.[3]

-

Transfection: Co-transfect the reporter construct and a Renilla luciferase control plasmid into the target cells (e.g., SK-N-SH) using a suitable transfection reagent.

-

BIX Treatment: After 24 hours, treat cells with BIX (e.g., 5 µM), a positive control (e.g., Thapsigargin), or vehicle (DMSO).

-

Lysis and Measurement: Lyse cells at various time points (e.g., 6 and 16 hours) and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[3]

-

Analysis: Normalize Firefly luciferase activity to Renilla activity. A significant increase in the wild-type promoter activity, but not the mutant, confirms ERSE-mediated transcription.[3]

Western Blot for Protein Expression

This protocol is used to quantify changes in key proteins like BiP, CHOP, and caspases.

-

Cell Lysis: Treat cells with BIX for the desired time, wash with PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 30-50 µg of protein per lane and separate by size on a polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-BiP, anti-CHOP, anti-cleaved caspase-3) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Apoptosis Assessment (TUNEL Assay)

This in situ assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Sample Preparation: Prepare tissue sections or cultured cells on slides.

-

Permeabilization: Fix samples and permeabilize with proteinase K or a similar reagent.

-

Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP). The TdT enzyme adds the labeled nucleotides to the 3'-OH ends of fragmented DNA.

-

Counterstaining: Stain nuclei with a counterstain like DAPI.

-

Imaging and Analysis: Visualize samples using fluorescence microscopy. The percentage of TUNEL-positive cells is determined by counting the number of green fluorescent nuclei relative to the total number of DAPI-stained nuclei.[5]

Conclusion

This compound is a valuable pharmacological tool for studying ER stress and a potential therapeutic agent for diseases characterized by ER dysfunction. Its mechanism of action is distinguished by the selective induction of the master ER chaperone BiP through the ATF6 branch of the UPR. This targeted action enhances cellular proteostasis and confers significant protection against ER stress-induced cell death without triggering the potentially detrimental aspects of a full UPR. Further research into its specific molecular targets and in vivo pharmacokinetics will be crucial for its translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A molecular chaperone inducer protects neurons from ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BIX | CAS 101714-41-4 | Tocris Bioscience [tocris.com]

- 5. Effect of an inducer of BiP, a molecular chaperone, on endoplasmic reticulum (ER) stress-induced retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. BiP Binding to the ER-Stress Sensor Ire1 Tunes the Homeostatic Behavior of the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. elifesciences.org [elifesciences.org]

- 12. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound: An ER Stress Inhibitor for Enhancing Recombinant Antibody Production in CHO Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to BiP Inducer X and the Unfolded Protein Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and modification. Perturbations to this delicate environment can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To counteract this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). A key regulator of the UPR is the molecular chaperone BiP (Binding immunoglobulin Protein), also known as GRP78. BiP inducer X (BIX) is a small molecule that selectively upregulates the expression of BiP, thereby mitigating ER stress and promoting cell survival. This technical guide provides a comprehensive overview of BIX, its mechanism of action within the UPR, detailed experimental protocols for its study, and a summary of relevant quantitative data.

Introduction to the Unfolded Protein Response (UPR)

The UPR is a cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum.[1][2] This response aims to restore ER homeostasis by: 1) attenuating global protein synthesis to reduce the influx of new proteins into the ER; 2) upregulating the expression of ER-resident chaperones and folding enzymes to increase the protein folding capacity; and 3) enhancing the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.[2][3]

In mammalian cells, the UPR is mediated by three main ER transmembrane sensor proteins:

-

Inositol-requiring enzyme 1 (IRE1): Possesses both kinase and endoribonuclease activity. Upon activation, IRE1 splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and ERAD.[2][4]

-

PKR-like ER kinase (PERK): Phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general attenuation of protein synthesis.[1][4] However, it selectively promotes the translation of activating transcription factor 4 (ATF4), which in turn upregulates genes involved in amino acid metabolism, antioxidant responses, and, under prolonged stress, apoptosis.[4]

-

Activating transcription factor 6 (ATF6): A transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by site-1 and site-2 proteases (S1P and S2P).[1][5] The released cytosolic fragment of ATF6 (ATF6f) migrates to the nucleus and activates the transcription of UPR target genes, including those encoding ER chaperones like BiP and GRP94.[4][5]

Under non-stress conditions, all three sensors are kept in an inactive state through their association with BiP.[6] During ER stress, BiP preferentially binds to unfolded proteins, leading to its dissociation from the UPR sensors and their subsequent activation.[7]

This compound (BIX): A Selective Modulator of the UPR

This compound (BIX) is a selective inducer of BiP/GRP78 and functions as an effective inhibitor of ER stress.[8][9] It preferentially induces BiP with only slight inductions of other ER chaperones like GRP94 and calreticulin.[8][9] This selective action makes BIX a valuable tool for studying the specific roles of BiP in the UPR and for developing therapeutic strategies against diseases associated with ER stress, such as neurodegenerative disorders and for enhancing the production of recombinant proteins.[5][8]

Mechanism of Action

The induction of BiP by BIX is primarily mediated through the ATF6 pathway of the UPR.[8][10] BIX treatment leads to the activation of ER stress response elements (ERSEs) in the BiP gene promoter, a process dependent on the ATF6 signaling cascade.[8][10] Studies have shown that in cells deficient in PERK or IRE1, BIX can still induce BiP expression, whereas its effect is abolished in ATF6-deficient cells.[11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Concentration | Time | Effect | Reference |

| SK-N-SH | 5 µM | 0-12 hours | Increased BiP protein expression. | [8][9] |

| SK-N-SH | 5 µM | 12 hours | Inhibition of ER stress-induced cell death and caspase 3/7 and 4 activation. | [8][9] |

| RGC-5 | 1 and 5 µM | Not specified | Significant reduction in tunicamycin-induced cell death. | [12] |

| RGC-5 | 5 µM | Not specified | Significant reduction in tunicamycin-induced CHOP protein expression. | [12] |

| rCHO | 50 µM | Not specified | Co-addition with DMSO extended culture longevity and enhanced specific monoclonal antibody productivity (qmAb). | [5] |

| Microglia | 25 µM | Not specified | Significantly reduced expression of pro-apoptotic markers (Bax, Bad, cytochrome-C, caspase-1). | [9] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Administration Route | Effect | Reference |

| Male adult ddY mice | 20 µg (2 µl) | Intracerebroventricularly | Significantly increased BiP protein levels 24 hours after administration; reduced insults from cerebral infarction. | [9][10] |

| Mice | 5 nmol | Intravitreal injection | Significantly induced BiP protein expression in the retina; reduced retinal cell death and CHOP expression induced by tunicamycin or NMDA. | [12] |

Table 3: Effect of this compound on UPR-Related Protein Expression

| Protein | Effect of BIX | Notes | Reference |

| BiP/GRP78 | Preferentially and significantly induced. | The primary target of BIX. | [8][9][11] |

| GRP94 | Slight induction. | [8][9][11] | |

| Calreticulin | Slight induction. | [8][9][11] | |

| CHOP | Reduced expression under ER stress conditions. | BIX pretreatment significantly reduces stress-induced CHOP levels. | [5][12] |

| Cleaved Caspase-3/7 | Reduced activation under ER stress conditions. | Indicative of decreased apoptosis. | [5][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the unfolded protein response.

Cell Culture and BIX Treatment

-

Cell Lines: SK-N-SH (neuroblastoma), RGC-5 (retinal ganglion cells), or rCHO (recombinant Chinese hamster ovary) cells are commonly used.

-

Culture Conditions: Culture cells in appropriate media and conditions as recommended by the supplier. For example, HeLa cells can be cultured in MEM supplemented with 10% FBS, 1% non-essential amino acids, 1 mM Na pyruvate, and 1% Penicillin/Streptomycin.[8][13]

-

BIX Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should be kept below 0.1%.

-

Treatment: Treat cells with the desired concentration of BIX (e.g., 5 µM for SK-N-SH, 50 µM for rCHO) for the specified duration (e.g., 0-24 hours).[5][8] For protection experiments, pre-treat cells with BIX for a designated time before inducing ER stress with agents like tunicamycin or thapsigargin.

Western Blot Analysis of UPR Proteins

This protocol is for the detection of BiP/GRP78, CHOP, and cleaved caspase-3.

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Anti-BiP/GRP78

-

Anti-CHOP

-

Anti-cleaved Caspase-3

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

-

Use a loading control, such as β-actin or GAPDH, to normalize protein levels.

-

Quantitative Real-Time PCR (qRT-PCR) for UPR Gene Expression

This protocol is for measuring the mRNA levels of HSPA5 (BiP), DDIT3 (CHOP), and spliced XBP1.

-

RNA Extraction and cDNA Synthesis:

-

Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes, and a qPCR master mix (e.g., SYBR Green).

-

Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Primer Sequences (Human):

-

HSPA5 (BiP): Forward - 5'-CATGGTTCTCACTAAAATGAAAGG-3', Reverse - 5'-GCTGGTACAGTAACAACTG-3'[14]

-

DDIT3 (CHOP): Commercially available validated primers are recommended.

-

spliced XBP1: Forward - 5'-CTGGGAAAGGATGACGACT-3', Reverse - 5'-GGGAAGGGCATTTGAAGA-3'

-

-

Perform the qPCR reaction using a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method.

-

Caspase-3/7 Activity Assay

This is a fluorometric or luminometric assay to quantify apoptosis.

-

Cell Plating: Seed cells in a 96-well plate.

-

Treatment: Treat cells with BIX and/or an ER stress inducer.

-

Assay:

-

Add a caspase-3/7 substrate (e.g., a DEVD peptide conjugated to a fluorophore or as part of a luminogenic substrate) to each well.

-

Incubate at room temperature or 37°C according to the kit instructions.

-

Measure the fluorescence or luminescence using a plate reader.

-

The signal intensity is proportional to the caspase-3/7 activity.

-

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Preparation:

-

Grow and treat cells on coverslips or in chamber slides.

-

Fix cells with 4% paraformaldehyde in PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS.

-

-

TUNEL Staining:

-

Follow the protocol of a commercial TUNEL assay kit. This typically involves:

-

An equilibration step.

-

Incubation with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs.

-

Washing steps.

-

-

-

Imaging:

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

ATF6 Activation Luciferase Reporter Assay

This assay measures the transcriptional activity of ATF6.

-

Cell Transduction/Transfection:

-

Use a commercially available ATF6 luciferase reporter lentivirus or plasmid to generate a stable cell line or for transient transfection. These reporters typically contain multiple copies of an ATF6 response element upstream of a luciferase gene.

-

-

Treatment:

-

Plate the reporter cells in a 96-well plate.

-

Treat the cells with BIX or other compounds of interest. Include a positive control such as tunicamycin.

-

-

Luciferase Assay:

Conclusion

This compound is a valuable pharmacological tool for investigating the intricacies of the unfolded protein response, particularly the ATF6-mediated induction of the master chaperone BiP. Its ability to selectively enhance this pro-survival arm of the UPR highlights its therapeutic potential in diseases characterized by chronic ER stress. The experimental protocols and quantitative data provided in this guide offer a robust framework for researchers and drug development professionals to explore the multifaceted roles of BIX and the broader implications of modulating the UPR for human health.

References

- 1. benchchem.com [benchchem.com]

- 2. amsbio.com [amsbio.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Development of a Reporter System Monitoring Regulated Intramembrane Proteolysis of the Transmembrane bZIP Transcription Factor ATF6α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: An ER Stress Inhibitor for Enhancing Recombinant Antibody Production in CHO Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. A molecular chaperone inducer protects neurons from ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of an inducer of BiP, a molecular chaperone, on endoplasmic reticulum (ER) stress-induced retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of BiP Inducer X

For Researchers, Scientists, and Drug Development Professionals

Abstract

BiP inducer X (BIX), also known by its chemical name 2-(3,4-dihydroxyphenyl)-2-oxoethyl thiocyanate, is a small molecule that has garnered significant interest in the scientific community for its potent and selective induction of the endoplasmic reticulum (ER) chaperone, Binding-immunoglobulin protein (BiP), also known as 78 kDa glucose-regulated protein (GRP78). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, neurobiology, and drug development who are interested in leveraging the therapeutic potential of modulating the unfolded protein response (UPR). This document details the experimental protocols for key assays, presents quantitative data in structured tables for ease of comparison, and includes visualizations of relevant signaling pathways and experimental workflows.

Discovery of this compound

This compound was identified through a high-throughput screening of a chemical library for compounds capable of inducing the expression of BiP. The pioneering work by Kudo et al. (2008) led to the discovery of this selective BiP inducer.[1]

Screening Protocol

The initial screening utilized a reporter gene assay to identify compounds that could activate the BiP promoter.[2]

-

Cell Line: Human neuroblastoma SK-N-SH cells were used.

-

Reporter Construct: A luciferase reporter plasmid containing the BiP promoter region with endoplasmic reticulum stress response elements (ERSEs) was transfected into the cells.

-

Screening Process: A chemical library was screened for compounds that increased luciferase activity, indicating the activation of the BiP promoter.

-

Hit Validation: Positive hits were further validated for their ability to induce endogenous BiP mRNA and protein expression.

BIX was identified as a compound that preferentially induced BiP with only slight induction of other ER chaperones like GRP94 and calreticulin.[1][3]

Chemical Synthesis of this compound

This compound is a thiocyanate derivative of a dihydroxyphenyl ethanone. The synthesis of BIX can be achieved through the reaction of an α-haloketone precursor with a thiocyanate salt.

Synthetic Pathway

Caption: Synthetic route for this compound.

Detailed Synthesis Protocol

A plausible synthesis method involves the following steps:

-

Preparation of 2-chloro-1-(3,4-dihydroxyphenyl)ethanone: This precursor can be synthesized from catechol through a Friedel-Crafts acylation with chloroacetyl chloride.

-

Thiocyanation: The 2-chloro-1-(3,4-dihydroxyphenyl)ethanone is then reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a suitable solvent like ethanol or acetone. The reaction proceeds via nucleophilic substitution, where the thiocyanate ion displaces the chloride ion to form the α-thiocyanato ketone, this compound.

Note: While this outlines the general synthetic strategy, specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized.

Mechanism of Action

This compound selectively activates the Activating Transcription Factor 6 (ATF6) pathway of the unfolded protein response (UPR).[3][4]

Signaling Pathway

Caption: BIX activates the ATF6 pathway to induce BiP expression.

Under normal conditions, ATF6 is held inactive in the ER membrane through its association with BiP. It is believed that BIX promotes the dissociation of BiP from ATF6, leading to the translocation of ATF6 to the Golgi apparatus. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases (S1P and S2P) to release its active cytosolic fragment (p50). This fragment then translocates to the nucleus, where it binds to ERSEs in the promoter region of target genes, most notably the BiP gene, thereby upregulating its transcription.[2]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| BiP mRNA induction | RGC-5 | 1 and 5 µM | Time- and concentration-dependent increase | [5] |

| BiP protein induction | SK-N-SH | 5 µM | Increased BiP protein levels over 12 hours | [3][4] |

| Inhibition of ER stress-induced cell death | SK-N-SH | 5 µM | Reduced cell death and inhibited caspase-3/7 and -4 activation | [3][4] |

| Enhancement of mAb production | rCHO | 50 µM | Increased maximum mAb concentration | [6] |

| Reduction of CHOP expression | RGC-5 | 5 µM | Significantly reduced tunicamycin-induced CHOP protein expression | [5] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Effect | Reference |

| Mice (focal cerebral ischemia) | 20 µg (2 µl), intracerebroventricularly | Reduced infarct area and suppressed ER stress-induced apoptosis | [3][4] |

| Mice (retinal damage) | 5 nmol, intravitreal injection | Induced BiP protein expression and reduced retinal cell death | [5] |

| Rats (diabetic cardiomyopathy) | Not specified | Suppressed activation of ER stress markers and cleavage of procaspase-3 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

Caption: General workflow for cell culture experiments with BIX.

-

Cell Seeding: Plate cells (e.g., SK-N-SH, RGC-5, or rCHO) in appropriate culture vessels and media.

-

Adherence/Growth: Allow cells to adhere and grow for approximately 24 hours.

-

Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 5 µM). A vehicle control (DMSO alone) should be included.

-

Incubation: Incubate the cells with this compound for the desired time period (e.g., 6, 12, or 24 hours).

-

Harvesting: After incubation, harvest the cells for downstream analysis.

Western Blot Analysis for BiP Induction

-

Protein Extraction: Lyse the harvested cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BiP/GRP78 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control such as β-actin or GAPDH.

Luciferase Reporter Assay for ATF6 Activation

-

Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing ERSEs and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours, treat the cells with this compound or a vehicle control.

-

Lysis: After the desired incubation period (e.g., 6 hours), lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

In Vivo Administration in Mice

-

Animal Model: Use adult male mice (e.g., ddY strain, 24-34 g).[4]

-

BIX Preparation: Dissolve this compound in a vehicle suitable for intracerebroventricular injection (e.g., 10% DMSO in 90% (20% SBE-β-CD in saline)).[4]

-

Administration: Administer this compound via intracerebroventricular injection at a dosage of, for example, 20 µg in a volume of 2 µl.[4]

-

Post-treatment: Monitor the animals and perform experimental procedures at the desired time points (e.g., 24 hours post-injection).[3]

Conclusion

This compound is a valuable pharmacological tool for studying the ATF6 branch of the unfolded protein response and holds therapeutic potential for diseases associated with ER stress, including neurodegenerative disorders and ischemic injuries. This technical guide provides a foundational understanding of its discovery, synthesis, and biological activity, along with detailed experimental protocols to facilitate further research in this promising area. The selective induction of the key chaperone BiP by this small molecule opens avenues for the development of novel therapeutic strategies aimed at restoring protein homeostasis and promoting cell survival under conditions of ER stress.

References

- 1. A molecular chaperone inducer protects neurons from ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Effect of an inducer of BiP, a molecular chaperone, on endoplasmic reticulum (ER) stress-induced retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: An ER Stress Inhibitor for Enhancing Recombinant Antibody Production in CHO Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

BiP Inducer X: A Technical Guide to Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

BiP inducer X (BIX) is a small molecule identified through chemical screening as a potent and selective inducer of the 78 kDa glucose-regulated protein (GRP78), also known as the immunoglobulin heavy-chain binding protein (BiP).[1] BiP is a master regulator of endoplasmic reticulum (ER) homeostasis, playing a critical role in protein folding, assembly, and the unfolded protein response (UPR). By upregulating BiP, BIX serves as an effective inhibitor of ER stress, a cellular condition implicated in a variety of pathologies including neurodegenerative diseases and cerebral ischemia.[1] This technical guide provides an in-depth overview of the selectivity and specificity of this compound, presenting key data and experimental methodologies for its characterization.

Selectivity Profile

This compound exhibits a preferential induction of BiP over other ER-resident chaperones.[1][2] While it primarily targets BiP, slight inductions of GRP94 and calreticulin have been observed.[1][2][3] The selectivity of BIX for BiP induction is a key attribute, as non-specific activation of the UPR can have pleiotropic and potentially detrimental effects on cellular function.

The table below summarizes the relative induction of major ER chaperones in response to treatment with this compound. The data presented are illustrative and compiled from qualitative descriptions in the cited literature.[1][3][4]

| Target Protein | Cell Line | BIX Concentration (µM) | Fold Induction (mRNA) | Fold Induction (Protein) | Reference |

| BiP/GRP78 | Neuroblastoma (SK-N-SH) | 5 | ++++ | +++ | [1][3] |

| CHO | 50 | ++++ | +++ | [4] | |

| GRP94 | Neuroblastoma (SK-N-SH) | 5 | + | + | [1][3] |

| CHO | 50 | ++ | ++ | [4] | |

| Calreticulin | Neuroblastoma (SK-N-SH) | 5 | + | + | [1] |

| Calnexin | CHO | 50 | Not significantly induced | ++ | [4] |

| CHOP | CHO | 50 | - (Inhibition of induced expression) | - (Inhibition of induced expression) | [4] |

Relative induction levels are denoted as: ++++ (strong), +++ (moderate), ++ (slight), + (very slight), - (inhibition or no significant change).

Specificity and Off-Target Profile

A comprehensive assessment of a compound's specificity requires screening against a broad range of potential off-targets, such as kinases, G-protein coupled receptors (GPCRs), and other enzyme families. Publicly available data from large-scale off-target screening panels (e.g., kinase panels or CEREP safety screens) for this compound is currently limited.

The primary mechanism of action of BIX is the induction of BiP expression, which in turn modulates cellular responses to ER stress.[3] Studies have shown that BIX's protective effects are specific to ER stress-induced cell death, with no protective effect observed against stressors that do not induce ER stress. This suggests a targeted biological activity related to the UPR pathway. However, without broad-panel screening data, the potential for off-target interactions at the protein level remains to be fully elucidated.

Mechanism of Action

This compound mediates the induction of BiP through the activation of the Activating Transcription Factor 6 (ATF6) pathway, one of the three major branches of the UPR.[1][3] Under basal conditions, ATF6 is an ER-resident transmembrane protein that is held in an inactive state through its association with BiP. Upon ER stress, unfolded proteins accumulate and sequester BiP, leading to its dissociation from ATF6. This dissociation allows ATF6 to translocate to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases (S1P and S2P). The resulting N-terminal cytosolic fragment of ATF6 (ATF6f) is an active transcription factor that migrates to the nucleus and binds to ER stress response elements (ERSEs) in the promoter regions of target genes, including BiP, leading to their transcriptional upregulation.[3]

Caption: Signaling pathway of this compound via ATF6 activation.

Experimental Protocols

Quantitative Real-Time PCR (qRT-PCR) for ER Chaperone mRNA Expression

Objective: To quantify the relative mRNA expression levels of BiP, GRP94, and calreticulin in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., SK-N-SH neuroblastoma cells)

-

Cell culture medium and supplements

-

This compound (BIX)

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

qRT-PCR instrument

-

Primers for BiP, GRP94, calreticulin, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Treat cells with various concentrations of BIX (e.g., 0, 1, 5, 10, 50 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Western Blotting for ER Chaperone Protein Expression

Objective: To determine the protein levels of BiP, GRP94, and calreticulin following treatment with this compound.

Materials:

-

Treated cell pellets from the above experiment

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies against BiP, GRP94, calreticulin, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the selectivity and specificity of a BiP inducer like BIX.

References

- 1. A molecular chaperone inducer protects neurons from ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - MedChem Express [bioscience.co.uk]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound: An ER Stress Inhibitor for Enhancing Recombinant Antibody Production in CHO Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Targets of BiP Inducer X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BiP Inducer X (BIX) is a small molecule compound identified as a selective inducer of the 78 kDa glucose-regulated protein (GRP78), more commonly known as the Binding-immunoglobulin protein (BiP).[1][2][3] BiP is a master chaperone protein within the endoplasmic reticulum (ER) that plays a critical role in protein folding and the unfolded protein response (UPR). This technical guide provides an in-depth overview of the cellular targets and mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for target identification and validation, and visualizations of the associated signaling pathways.

Introduction

The endoplasmic reticulum is a critical organelle for protein synthesis, folding, and modification. Perturbations in ER homeostasis, collectively known as ER stress, can lead to the accumulation of unfolded or misfolded proteins, a condition that is implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer. Cells respond to ER stress through a signaling network called the unfolded protein response (UPR). This compound has emerged as a valuable research tool and potential therapeutic agent due to its ability to selectively upregulate BiP, thereby enhancing the protein folding capacity of the ER and mitigating ER stress-induced apoptosis.[1][4]

Mechanism of Action: The ATF6 Pathway

This compound preferentially activates the Activating Transcription Factor 6 (ATF6) branch of the UPR.[1][5] Under basal conditions, ATF6 is an ER-resident transmembrane protein that is held in an inactive state through its association with BiP. Upon ER stress, or induction by BIX, BiP dissociates from ATF6, allowing its translocation to the Golgi apparatus. In the Golgi, ATF6 is cleaved by site-1 and site-2 proteases, releasing its N-terminal cytoplasmic domain (ATF6f).[6] This active fragment then translocates to the nucleus, where it functions as a transcription factor, binding to ER stress response elements (ERSEs) in the promoters of target genes, most notably HSPA5 (the gene encoding BiP).[1][7] This leads to a significant upregulation of BiP protein expression, which helps to refold proteins and restore ER homeostasis.

Caption: BIX-induced activation of the ATF6 signaling pathway.

Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key cellular markers as reported in the literature.

Table 1: Effect of this compound on ER Chaperone Expression

| Cell Line | BIX Concentration | Treatment Time | Target Protein | Change in Expression | Reference |

| SK-N-SH | 5 µM | 0-12 hours | BiP | Increased protein levels | [1][5] |

| RGC-5 | 2 µM, 10 µM, 50 µM | 6 hours | BiP mRNA | Dose-dependent increase | [8] |

| RGC-5 | 50 µM | Time-dependent | BiP mRNA | Time-dependent increase | [8] |

| CHO | 50 µM | - | BiP | Significantly increased | [9][10] |

| CHO | 50 µM | - | GRP94 | Increased | [9][10] |

| CHO | 50 µM | - | Calnexin | Increased | [9] |

| SK-N-SH | - | - | GRP94, Calreticulin | Slight induction | [1] |

Table 2: Effect of this compound on ER Stress and Apoptosis Markers

| Cell Line/Model | BIX Concentration/Dose | Treatment Condition | Target Marker | Effect | Reference |

| SK-N-SH | 5 µM | 12 hours (pretreatment) | Caspase-3/7, Caspase-4 | Inhibited activation | [1][5] |

| CHO | 50 µM | With DMSO | CHOP, Cleaved Caspase-3 | Significantly reduced | [9][10] |

| RGC-5 | 5 µM | Tunicamycin-induced stress | CHOP | Significantly reduced | [11] |

| Microglia | 25 µM | Hyperglycemia | Bax, Bad, Cytochrome-C, Caspase-1 | Significantly reduced | [4] |

| Diabetic Rats | - | In vivo | CHOP mRNA, Cleaved Caspase-3 | Decreased | [12] |

Table 3: Effect of this compound on Cell Viability and Function

| Cell Line | BIX Concentration | Effect | Reference |

| RGC-5 | 1 µM, 5 µM | Significantly reduced tunicamycin-induced cell death | [11] |

| CHO | 50 µM | Extended culture longevity | [9] |

| CHO | 50 µM | Increased monoclonal antibody concentration by ~1.6 fold | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the cellular targets and effects of this compound.

Cell Culture and BIX Treatment

-

Cell Lines: Human neuroblastoma SK-N-SH cells or Chinese Hamster Ovary (CHO) cells are commonly used.

-

Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

-

BIX Preparation: Prepare a 10 mM stock solution of this compound (CAS No. 101714-41-4) in DMSO. Store at -20°C.

-

Treatment: On the day of the experiment, dilute the BIX stock solution in fresh culture medium to the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Treat cells for the desired time points (e.g., 6, 12, 24 hours).

Western Blotting for Protein Expression Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against BiP, GRP94, Calnexin, CHOP, Caspase-3, and β-actin (as a loading control), diluted in 5% BSA in TBST according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Expression

-

RNA Extraction: Following BIX treatment, extract total RNA from cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Perform real-time PCR using a SYBR Green master mix and gene-specific primers for HSPA5 (BiP) and a housekeeping gene (e.g., GAPDH or ACTB). A typical reaction setup is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Data Analysis: Calculate the relative mRNA expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Hypothetical Protocol: Affinity Chromatography-Mass Spectrometry for Target Identification

This protocol describes a hypothetical workflow to identify direct binding partners of BIX.

Caption: Workflow for BIX target identification via affinity chromatography.

-

Probe Synthesis: Synthesize a BIX analog containing a linker arm suitable for immobilization (e.g., an amine or carboxyl group).

-

Immobilization: Covalently couple the BIX analog to activated affinity chromatography beads (e.g., NHS-activated sepharose).

-

Cell Lysate Preparation: Prepare a native protein lysate from the chosen cell line.

-

Affinity Pull-down: Incubate the cell lysate with the BIX-conjugated beads (and control beads without BIX) to allow for binding.

-

Washing: Extensively wash the beads with buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads using a denaturing buffer or by competing with free BIX.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothetical Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a hypothetical CETSA experiment to confirm the direct binding of BIX to a target protein in intact cells.

Caption: Workflow for target engagement validation using CETSA.

-

Cell Treatment: Treat intact cells with BIX or vehicle control (DMSO) for a specified duration.

-

Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).

-

Lysis: Lyse the cells, typically by freeze-thaw cycles.

-

Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.

-

Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting.

-

Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the BIX-treated samples indicates that BIX binding stabilizes the target protein.

Conclusion

This compound is a potent and selective inducer of the ER chaperone BiP, primarily acting through the ATF6 signaling pathway. Quantitative data demonstrates its efficacy in upregulating BiP and other chaperones, leading to a reduction in ER stress markers and protection against apoptosis in various cellular models. The experimental protocols outlined in this guide provide a framework for researchers to investigate the cellular targets and mechanism of action of BIX and similar compounds. Further studies employing techniques such as affinity chromatography and CETSA will be crucial for definitively identifying the direct molecular targets of this compound and fully elucidating its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The ER chaperone, BIP protects Microglia from ER stress-mediated Apoptosis in Hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. ER Stress Activates the TOR Pathway through Atf6 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATF6 Pathway [gentarget.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: An ER Stress Inhibitor for Enhancing Recombinant Antibody Production in CHO Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. Effect of an inducer of BiP, a molecular chaperone, on endoplasmic reticulum (ER) stress-induced retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Modulatory Effects of BiP Inducer X on Endoplasmic Reticulum Stress Markers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of BiP inducer X (BIX), a selective inducer of the endoplasmic reticulum (ER) chaperone BiP/GRP78, on key markers of ER stress. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support research and development in areas targeting ER homeostasis.

Core Concept: this compound as an ER Stress Attenuator

This compound (BIX) is a small molecule identified for its ability to selectively upregulate the expression of the master ER chaperone, Binding immunoglobulin Protein (BiP), also known as Glucose-Regulated Protein 78 (GRP78).[1] Under conditions of ER stress, where unfolded or misfolded proteins accumulate, the cell activates a complex signaling network called the Unfolded Protein Response (UPR). BIX acts as an ER stress inhibitor by bolstering the cell's protein folding capacity through the induction of BiP, thereby mitigating the detrimental effects of prolonged ER stress, such as apoptosis.[2]

Data Presentation: Quantitative Effects of this compound on ER Stress Markers

The following tables summarize the quantitative effects of BIX treatment on the expression of key ER stress-associated genes and proteins, compiled from various in vitro studies.

Table 1: Effect of this compound on the mRNA Levels of ER Stress Markers

| Gene | Cell Type | BIX Concentration | Treatment Time | Fold Change (relative to control) | Reference |

| BiP/GRP78 | RGC-5 | 50 µM | 4 hours | ~3.5-fold increase | [3] |

| BiP/GRP78 | RGC-5 | 150 µM | 6 hours | ~4-fold increase | [4] |

| BiP/GRP78 | Large Yellow Croaker Macrophages | 10 µM | 4 hours | ~2.5-fold increase | [5] |

| GRP94 | RGC-5 | 50 µM | 12 hours | Significant increase | [4] |

| Calreticulin | RGC-5 | 10 µM | 6 hours | Significant increase | [4] |

| CHOP | Large Yellow Croaker Macrophages | 10 µM | 4 hours | No significant change | [5] |

Table 2: Effect of this compound on the Protein Levels of ER Stress Markers

| Protein | Cell Type | BIX Concentration | Co-treatment | Effect | Reference |

| BiP/GRP78 | CHO Cells | 50 µM | DMSO | Significantly Increased | [2] |

| BiP/GRP78 | Mouse Kidney | Not Specified | N/A | Clearly Increased | [6] |

| Calnexin | CHO Cells | 50 µM | DMSO | Significantly Increased | [2] |

| GRP94 | CHO Cells | 50 µM | DMSO | Significantly Increased | [2] |

| CHOP | RGC-5 | 5 µM | Tunicamycin | Significantly Reduced | [7] |

| CHOP | CHO Cells | 50 µM | DMSO | Significantly Reduced | [2] |

| Cleaved Caspase-3 | CHO Cells | 50 µM | DMSO | Significantly Reduced | [2] |

| Caspases 3/7 & 4 | SK-N-SH Cells | 5 µM | ER stress inducers | Inhibited Activation | [1] |

Signaling Pathways and Mechanisms

BIX is understood to selectively activate the Activating Transcription Factor 6 (ATF6) branch of the UPR.[8] Under ER stress, BiP dissociates from ATF6, allowing it to translocate to the Golgi apparatus where it is cleaved, releasing a potent transcription factor that drives the expression of ER chaperones, including BiP itself.

Caption: Mechanism of this compound (BIX) Action.

Experimental Workflows

A generalized workflow for assessing the impact of a compound like BIX on ER stress is depicted below. This involves cell culture, treatment with an ER stress inducer and/or BIX, followed by analysis of key ER stress markers at the gene and protein level, and assessment of cell viability.

Caption: General experimental workflow for evaluating BIX's effect on ER stress.

Experimental Protocols

Western Blotting for ER Stress Markers

This protocol outlines the detection of key ER stress proteins such as BiP, CHOP, and phosphorylated eIF2α.

a. Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine protein concentration using a BCA assay.

b. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

c. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-BiP, anti-CHOP, anti-phospho-eIF2α, anti-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect proteins using an enhanced chemiluminescence (ECL) substrate and image the blot.

Quantitative Real-Time PCR (qPCR) for ER Stress Gene Expression

This protocol details the measurement of mRNA levels of ER stress-related genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from treated cells using a suitable kit or TRIzol reagent.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

b. qPCR:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for the target gene (e.g., BiP, CHOP) and a housekeeping gene (e.g., GAPDH, β-actin), and diluted cDNA.

-

Perform qPCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytoprotective effects of BIX against ER stress-induced cell death.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with the desired concentrations of an ER stress inducer and/or BIX. Include appropriate vehicle controls.

-

Incubate for the desired treatment duration (e.g., 24-48 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Unfolded Protein Response (UPR) Signaling Overview

The UPR is a tripartite signaling pathway initiated by three ER-resident sensors: IRE1α, PERK, and ATF6. Under homeostatic conditions, BiP binds to these sensors, keeping them inactive. Upon ER stress, BiP preferentially binds to unfolded proteins, releasing the sensors and triggering their activation.

Caption: Overview of the Unfolded Protein Response (UPR) pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: An ER Stress Inhibitor for Enhancing Recombinant Antibody Production in CHO Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Effect of an inducer of BiP, a molecular chaperone, on endoplasmic reticulum (ER) stress-induced retinal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Neuroprotective Role of BiP Inducer X: A Technical Guide to its Mechanism and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic reticulum (ER) stress and the subsequent Unfolded Protein Response (UPR) are increasingly recognized as pivotal in the pathophysiology of neurodegenerative diseases and acute neurological injuries like cerebral ischemia. A key regulator of the UPR is the 78-kDa glucose-regulated protein (GRP78), also known as Binding-immunoglobulin Protein (BiP). Upregulation of BiP is a critical pro-survival signal, enhancing protein folding capacity and mitigating ER stress-induced apoptosis. This technical guide focuses on "BiP inducer X" (BIX), a small molecule identified as a selective inducer of BiP. We delve into the molecular mechanisms of BIX-mediated neuroprotection, provide a compilation of quantitative data from preclinical studies, and offer detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers investigating ER stress modulators as potential neurotherapeutics.

Introduction: The Endoplasmic Reticulum Stress and BiP/GRP78 in Neuronal Health

The endoplasmic reticulum is a critical organelle for protein synthesis and folding, lipid biosynthesis, and calcium homeostasis. Perturbations to ER function, caused by factors such as ischemia, oxidative stress, genetic mutations, or protein aggregation, lead to an accumulation of unfolded or misfolded proteins, a condition termed ER stress.[1] To counteract this, cells activate a sophisticated signaling network known as the Unfolded Protein Response (UPR).[2]

The UPR is orchestrated by three ER-resident transmembrane sensors: IRE1α (inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[3] In a non-stressed state, these sensors are kept inactive through their association with BiP/GRP78.[2] Upon accumulation of unfolded proteins, BiP dissociates from these sensors to act as a chaperone, leading to their activation and the initiation of downstream signaling cascades.[4] While transient UPR activation is adaptive and promotes cell survival, chronic or overwhelming ER stress can trigger pro-apoptotic pathways, leading to neuronal death.[4]

BiP/GRP78 stands at the crux of this life-or-death decision. As a major ER chaperone, its primary function is to bind to and facilitate the correct folding of nascent polypeptides, prevent protein aggregation, and target misfolded proteins for ER-associated degradation (ERAD).[1] The induction of BiP is a key pro-survival branch of the UPR. Consequently, small molecules that can selectively upregulate BiP expression are of significant therapeutic interest for neurological disorders characterized by ER stress.[5]

This compound (BIX): A Selective Modulator of the ATF6 Pathway

This compound (BIX), chemically identified as 1-(3,4-dihydroxyphenyl)-2-thiocyanate-ethanone, is a small molecule that was discovered in a screen for compounds capable of inducing BiP/GRP78 expression.[6] A key feature of BIX is its selectivity. It preferentially induces BiP with only slight effects on other ER chaperones like GRP94 and calreticulin.[6]

Mechanism of Action

BIX exerts its effect by specifically activating the ATF6 branch of the UPR.[6][7] Under ER stress, the full-length ATF6 protein translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. This releases its N-terminal cytoplasmic domain (ATF6f), a potent transcription factor.[3] ATF6f then migrates to the nucleus and binds to ER stress response elements (ERSEs) in the promoter regions of target genes, most notably the gene encoding BiP/GRP78 (HSPA5).[8]

Crucially, studies have shown that BIX activates the ATF6 pathway without significantly affecting the IRE1α or PERK pathways.[8] This selective action is advantageous as it avoids the potentially detrimental effects of global UPR activation, such as translational shutdown (via PERK) or activation of pro-apoptotic pathways. The induction of BiP by BIX is mediated by the activation of ERSEs located upstream of the BiP gene.[7][8]

Quantitative Data Summary

The neuroprotective efficacy of BIX has been quantified in various in vitro and in vivo models. The following tables summarize key findings from the literature.

Table 1: In Vitro Efficacy of BIX

| Cell Line | Stressor | BIX Concentration | Outcome | Reference |

| SK-N-SH (Human Neuroblastoma) | Tunicamycin | 2-5 µM | Reduced cell death | [9] |

| SK-N-SH (Human Neuroblastoma) | Thapsigargin, Brefeldin A | 5 µM | Reduced caspase-3/7 and caspase-4 activation | [10] |

| Human Microglia Clone 3 (HMC3) | High Glucose | Not specified | Reduced pro-apoptotic markers (Bax, Bad, cleaved caspase-3) | [11] |

| Retinal Ganglion Cells (RGC-5) | Tunicamycin | Not specified | Suppressed cell death | [12] |

Table 2: In Vivo Efficacy of BIX

| Animal Model | Disease Model | BIX Dose & Route | Outcome | Reference |

| Mice | Focal Cerebral Ischemia (MCAO) | 5 mg or 20 mg (ICV) | Reduced infarct area and neurological deficits | [7] |

| Mice | Focal Cerebral Ischemia (MCAO) | 20 µg (ICV) post-MCAO | Reduced infarct volume and brain swelling | [5] |

| Gerbils | Global Transient Forebrain Ischemia | 10 or 40 µg (ICV) | Protected hippocampal CA1 neurons, decreased TUNEL-positive cells | [9] |

| Mice | Tunicamycin- or NMDA-induced Retinal Damage | 5 nmol (Intravitreal) | Reduced retinal cell death and CHOP expression | [5] |

Key Experimental Protocols

This section provides detailed methodologies for experiments crucial to evaluating the neuroprotective role of BIX.

In Vitro Model: ER Stress Induction in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common model for studying neuronal ER stress.[2][9]

-

Cell Culture:

-

Culture SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.[13]

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.[13]

-

Passage cells upon reaching 80-90% confluency.[13]

-

-

ER Stress Induction:

-

Seed SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

-

Allow cells to adhere for 24 hours.

-

Pre-treat cells with desired concentrations of BIX (e.g., 1-10 µM) or vehicle control for a specified duration (e.g., 12 hours).[10]

-

Induce ER stress by adding Tunicamycin (e.g., 1-5 µg/mL) or Thapsigargin (e.g., 1 µM) to the culture medium.[9]

-

Incubate for an additional period (e.g., 4 hours for western blotting, 24-48 hours for viability assays).[9][14]

-

Western Blotting for UPR Markers

This protocol allows for the quantification of key UPR proteins.

-

Cell Lysis:

-

Wash treated cells with ice-cold Phosphate-Buffered Saline (PBS).[15]

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with agitation.[15]

-

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[15]

-

Collect the supernatant containing the protein lysate.[15]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.[16]

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.[15]

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

-

Anti-BiP/GRP78

-

Anti-CHOP/GADD153

-

Anti-cleaved ATF6 (cATF6)[4]

-

Anti-β-actin or Anti-GAPDH (as a loading control)

-

-

Wash the membrane 3-5 times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane 3-5 times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the signal using a CCD camera-based imager.[15]

-

Quantify band intensity using image analysis software.

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

The MCAO model is a widely used preclinical model of focal ischemic stroke.[11][17]

-

Animals: Adult male C57BL/6 mice (8-10 weeks old, 20-25g).

-

Anesthesia: Anesthetize mice with isoflurane (e.g., 1.5-2% for induction, 1.0-1.5% for maintenance).[11]

-

Surgical Procedure (Intraluminal Filament Method):

-

Place the anesthetized mouse in a supine position and maintain body temperature at 37°C using a heating pad.[11]

-

Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[17]

-

Carefully dissect the arteries from the surrounding nerves. Ligate the distal end of the ECA.[11]

-

Temporarily clamp the CCA and ICA with microvascular clips.[11]

-

Make a small incision in the ECA stump.

-

Introduce a silicon-coated monofilament (e.g., 6-0) through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A typical insertion depth is 9-11 mm from the carotid bifurcation.[17]

-

For transient MCAO, withdraw the filament after a set period (e.g., 60 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.[11]

-

Close the incision with sutures.

-

-

BIX Administration:

-

Administer BIX via intracerebroventricular (ICV) injection. This can be done as a pretreatment before MCAO or at various time points post-occlusion.[5][7]

-

ICV Injection Protocol:

-

Anesthetize the mouse and place it in a stereotaxic frame.[6]

-

Drill a small burr hole in the skull over the lateral ventricle (coordinates from bregma: e.g., AP -0.6 mm, ML ±1.15 mm).[6]

-

Using a Hamilton syringe, slowly inject the BIX solution (e.g., 20 µg in a few microliters of vehicle) into the ventricle (depth: e.g., 1.6 mm from the pial surface).[5][6]

-

Leave the needle in place for a minute before slow withdrawal to prevent backflow.[7]

-

-

-

Outcome Assessment:

-

Neurological Deficit Scoring: Evaluate motor deficits at 24 hours post-MCAO using a standardized scale.

-

Infarct Volume Measurement: At 24-48 hours, euthanize the animals, remove the brains, and slice them into coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarct area white.[17] Quantify the infarct volume using image analysis software.

-

TUNEL Staining for Apoptosis in Brain Tissue

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]

-

Tissue Preparation:

-

Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA, then cryoprotect in a sucrose solution.

-

Cut the brain into thin (e.g., 20-30 µm) coronal sections using a cryostat.

-

-

Staining Protocol:

-

Mount sections on slides.

-

Permeabilize the tissue with Proteinase K solution (e.g., 20 µg/mL) or 0.1% Triton X-100 in PBS.[10]

-

Rinse slides with PBS.

-